molecular formula C12H12N2O B12561581 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- CAS No. 192803-70-6

4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)-

Cat. No.: B12561581
CAS No.: 192803-70-6
M. Wt: 200.24 g/mol
InChI Key: HUBUPFAHUCAZGO-RYUDHWBXSA-N
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Description

4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- is a heterocyclic compound featuring an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nitriles with suitable reagents to form the oxazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products Formed: The products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds .

Scientific Research Applications

4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- is unique due to its specific stereochemistry and the presence of both nitrile and oxazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

192803-70-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-[(4S,5S)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl]acetonitrile

InChI

InChI=1S/C12H12N2O/c1-9-14-11(7-8-13)12(15-9)10-5-3-2-4-6-10/h2-6,11-12H,7H2,1H3/t11-,12-/m0/s1

InChI Key

HUBUPFAHUCAZGO-RYUDHWBXSA-N

Isomeric SMILES

CC1=N[C@H]([C@@H](O1)C2=CC=CC=C2)CC#N

Canonical SMILES

CC1=NC(C(O1)C2=CC=CC=C2)CC#N

Origin of Product

United States

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